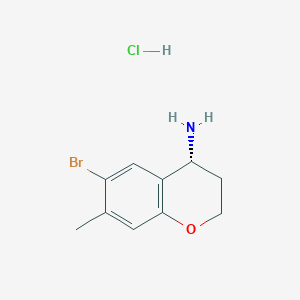

(R)-6-Bromo-7-methylchroman-4-amine hydrochloride

Descripción

(R)-6-Bromo-7-methylchroman-4-amine hydrochloride is a chiral amine hydrochloride derivative featuring a chroman (dihydrobenzopyran) ring system substituted at positions 6 and 7 with bromine and methyl groups, respectively. The (R)-configuration at the amine center introduces stereochemical specificity, which may influence its biological activity and pharmacokinetic profile. Chroman-based compounds are structurally distinct due to their oxygen-containing bicyclic framework, often associated with interactions in central nervous system (CNS) targets or enzymatic systems. While its exact pharmacological applications remain unspecified, structural analogs are explored for neuropharmacological activity.

Propiedades

Fórmula molecular |

C10H13BrClNO |

|---|---|

Peso molecular |

278.57 g/mol |

Nombre IUPAC |

(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10;/h4-5,9H,2-3,12H2,1H3;1H/t9-;/m1./s1 |

Clave InChI |

DRZKRBMTFWPBMF-SBSPUUFOSA-N |

SMILES isomérico |

CC1=CC2=C(C=C1Br)[C@@H](CCO2)N.Cl |

SMILES canónico |

CC1=CC2=C(C=C1Br)C(CCO2)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.

Aplicaciones Científicas De Investigación

®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies to understand the biological activities of chroman derivatives.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and amine groups allows the compound to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, such as antioxidant activity, inhibition of inflammatory pathways, or modulation of neurotransmitter systems.

Comparación Con Compuestos Similares

Benzydamine Hydrochloride

- Core Structure : Benzydamine (Fig. 1, ) is a benzylamine derivative with a linear aromatic amine structure, lacking the chroman ring system.

- Substituents : A benzyl group and tertiary amine, contrasting with the brominated chroman core of the target compound.

- Implications : The absence of a bicyclic framework in benzydamine may limit CNS penetration compared to chroman-based compounds. Benzydamine’s anti-inflammatory applications suggest divergent therapeutic targets.

Memantine Hydrochloride

Dosulepin Hydrochloride

- Core Structure : A tricyclic dibenzothiepine system (Fig. 1, ), distinct from the bicyclic chroman.

- Substituents : Lacks halogenation; the sulfur atom in dosulepin may influence metabolic pathways (e.g., CYP450 interactions).

- Analytical Methods : Stability-indicating RP-HPLC methods for dosulepin could be adapted for the target compound, though bromine’s electronegativity may alter retention times.

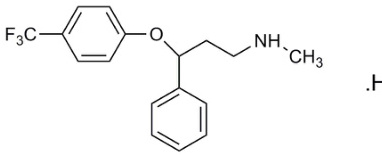

Fluoxetine Hydrochloride

- Core Structure : A phenylpropylamine backbone (Fig. 1, ), linear vs. bicyclic.

- Substituents : Fluoxetine’s trifluoromethyl group enhances metabolic stability, whereas the target’s bromine may increase susceptibility to nucleophilic substitution.

- Pharmacology : As an SSRI, fluoxetine’s activity relies on serotonin reuptake inhibition, whereas chroman derivatives may target dopaminergic or adrenergic systems.

Comparative Data Table

Stability and Analytical Considerations

- Bromine Sensitivity: The bromine atom in the target compound may increase susceptibility to photodegradation or hydrolytic dehalogenation compared to non-halogenated analogs like memantine .

- Chromatography : RP-HPLC methods optimized for dosulepin could require adjustments (e.g., ion-pairing agents) to resolve the target’s polar amine and bromine groups.

- Spectroscopy : UV detection for brominated compounds typically occurs at higher wavelengths (e.g., 254 nm) compared to adamantane-based memantine (210 nm) .

Stereochemical and Pharmacological Implications

The (R)-enantiomer’s configuration may confer selectivity toward chiral receptors or enzymes, akin to ropinirole hydrochloride’s enantiomer-specific dopamine agonism (Fig. 1A, ). However, the chroman ring’s oxygen atom may introduce hydrogen-bonding interactions distinct from tricyclics (e.g., dosulepin) or adamantanes.

Actividad Biológica

(R)-6-Bromo-7-methylchroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to enzyme inhibition. This article reviews the current understanding of its biological properties, focusing on its inhibitory effects on aldose reductase (ARL2), a key enzyme implicated in diabetic complications.

Chemical Structure and Synthesis

The compound features a bromine atom on the chroman scaffold, which plays a crucial role in its biological activity. The synthesis of this compound involves various organic reactions aimed at modifying the chroman structure to enhance its potency against target enzymes.

Inhibition of Aldose Reductase

Aldose reductase is the first enzyme in the polyol pathway, converting glucose into sorbitol, which can lead to osmotic stress and cellular damage in diabetic conditions. The inhibition of ARL2 by (R)-6-Bromo-7-methylchroman-4-amine hydrochloride has been evaluated through various studies:

-

Potency and Selectivity :

- The compound exhibited an IC50 value of 2.25 μM against ARL2, demonstrating significant inhibitory potency compared to other synthesized derivatives .

- Selectivity for ARL2 over ALR1 was confirmed, with no inhibition observed for ALR1 at concentrations up to 100 μM, highlighting its potential as a selective therapeutic agent .

-

Structure-Activity Relationship (SAR) :

- Modifications to the chroman structure, such as the introduction of different substituents at the 2-position, have shown varying effects on potency. For instance, compounds with a gem-dimethyl substitution displayed reduced activity, indicating that steric hindrance significantly impacts enzyme interaction .

- The presence of the bromine atom was crucial for maintaining activity, as seen in comparisons with other derivatives lacking this feature .

In Vitro Studies

In vitro evaluations have demonstrated that (R)-6-Bromo-7-methylchroman-4-amine hydrochloride effectively reduces sorbitol accumulation in diabetic models by inhibiting ARL2. This reduction is critical as excess sorbitol is linked to various complications such as retinopathy and neuropathy.

Comparative Analysis

The following table summarizes the biological activities of selected compounds derived from the chroman scaffold:

| Compound Name | IC50 (μM) | Target Enzyme | Selectivity |

|---|---|---|---|

| (R)-6-Bromo-7-methylchroman-4-amine hydrochloride | 2.25 | ARL2 | High |

| Compound A | 0.58 | ARL2 | Moderate |

| Compound B | 17.3 | ARL2 | Low |

| Sorbinil | 0.029 | ALR1 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.